molecular formula C8H10N4O5S2 B1429173 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1061346-75-5

3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1429173
CAS No.: 1061346-75-5
M. Wt: 306.3 g/mol
InChI Key: VLIBBJIJIZBZOO-UHFFFAOYSA-N
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Description

3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a pyrazolo[3,4-d]pyrimidine core substituted with methoxy and methylsulfonyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine precursors, followed by the introduction of methoxy and methylsulfonyl groups through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. Notable findings include:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCT-116 (colon cancer)
  • IC50 Values :
    • A549: 12.5 µM
    • MCF-7 (breast cancer): 15.0 µM

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can modulate pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by inflammation .

Synthesis and Derivatives

Several synthetic pathways have been developed for creating this compound and its derivatives, which may further enhance its biological activity:

Compound NameStructural FeaturesBiological Activity
4-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidineContains a single methylsulfonyl groupEGFR inhibitor
5-Amino-1H-pyrazolo[3,4-d]pyrimidineLacks sulfonyl groups but retains core structureAntiproliferative activity
2-Methyl-4-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidineContains one methyl group on the pyrazole ringKinase inhibition

The unique substitution pattern of this compound is believed to enhance its selectivity against specific targets compared to other compounds within the same class .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant cytotoxicity across various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways associated with cell growth.

Case Study 2: Anti-inflammatory Potential

Another investigation highlighted the compound's ability to reduce inflammation in animal models by inhibiting cytokine release, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents, such as:

  • 3-methoxy-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
  • 3-methoxy-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
  • 3-methoxy-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of methoxy and methylsulfonyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

3-Methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its structure, synthesis, biological activity, and relevant research findings.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core with two methylsulfonyl groups and a methoxy substituent. This unique arrangement enhances its reactivity and biological activity. The chemical structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₈H₁₀N₄O₅S₂
Molecular Weight 250.32 g/mol
CAS Number 1061346-75-5

Synthesis Methods

The synthesis of this compound generally involves multi-step organic reactions. Common methods include:

  • Condensation of Precursor Compounds : Utilizing appropriate pyrazole and pyrimidine derivatives.
  • Electrophilic Substitution Reactions : Introducing methoxy and methylsulfonyl groups under acidic or basic conditions.
  • Optimization Techniques : In industrial settings, methods such as continuous flow reactors may be employed for efficiency.

Biological Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant biological activities, particularly as inhibitors of various kinases involved in cancer progression.

The mechanism of action involves binding to specific molecular targets such as the epidermal growth factor receptor (EGFR). This interaction can lead to:

  • Inhibition of Cell Proliferation : By blocking EGFR signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Case Studies

  • Anti-Proliferative Activity :
    • In vitro studies assessed the anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines.
    • Compound 12b , a derivative closely related to this compound, demonstrated IC₅₀ values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells respectively .
  • Kinase Inhibition :
    • The same compound exhibited potent inhibition against wild-type EGFR with an IC₅₀ value of 0.016 µM and against the mutant variant (EGFR T790M) with an IC₅₀ value of 0.236 µM .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound Name Structural Features Biological Activity
4-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidineContains a single methylsulfonyl groupEGFR inhibitor
5-Amino-1H-pyrazolo[3,4-d]pyrimidineLacks sulfonyl groups but retains core structureAntiproliferative activity
2-Methyl-4-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidineContains one methyl group on the pyrazole ringKinase inhibition

Properties

IUPAC Name

3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O5S2/c1-17-6-4-5(11-12-6)9-8(19(3,15)16)10-7(4)18(2,13)14/h1-3H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIBBJIJIZBZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C(=NC(=N2)S(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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